2-bromo-N-(3-hydroxy-3-(thiophen-2-yl)propyl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-bromo-N-(3-hydroxy-3-(thiophen-2-yl)propyl)benzenesulfonamide is a useful research compound. Its molecular formula is C13H14BrNO3S2 and its molecular weight is 376.28. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Photodynamic Therapy Applications
Research has demonstrated the synthesis and characterization of new zinc phthalocyanines substituted with benzenesulfonamide derivative groups. These compounds exhibit significant photophysical and photochemical properties, including high singlet oxygen quantum yield, making them useful as photosensitizers in photodynamic therapy for cancer treatment. Their good fluorescence properties and appropriate photodegradation quantum yield are essential for Type II photodynamic therapy mechanisms, highlighting their potential as effective cancer treatment options (Pişkin, Canpolat, & Öztürk, 2020).
Biochemical Evaluation for Inhibition Studies
Another study focused on the synthesis and biochemical evaluation of N-(4-phenylthiazol-2-yl)benzenesulfonamides as inhibitors for kynurenine 3-hydroxylase. These compounds have shown high-affinity inhibition in vitro, suggesting their utility in exploring the pathophysiological role of the kynurenine pathway after neuronal injury, which has implications in neurological disorders and diseases (Röver et al., 1997).
Synthetic Applications of Metalated Sulfonamides
The use of benzenesulfonamide as a Directed Metalation Group (DMG) has been explored for its potential in arylsulfonamides synthesis through Directed ortho Metalation (DoM) methodology. This research highlights the vast possibilities and applications of metalation products in heterocyclic synthesis, providing insights into concomitant rearrangements and new developments in synthetic chemistry (Familoni, 2002).
Mechanism of Action
Target of Action
Thiophene-based analogs, which this compound is a part of, have been studied extensively for their biological activity . They have been found to exhibit a variety of pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .
Mode of Action
It is known that thiophene derivatives can interact with various biological targets, leading to a range of effects . For example, some thiophene derivatives are known to act as voltage-gated sodium channel blockers .
Biochemical Pathways
Given the broad range of biological activities exhibited by thiophene derivatives, it can be inferred that multiple pathways could potentially be affected .
Result of Action
Given the range of biological activities exhibited by thiophene derivatives, it can be inferred that the compound could potentially have a variety of effects at the molecular and cellular level .
Properties
IUPAC Name |
2-bromo-N-(3-hydroxy-3-thiophen-2-ylpropyl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14BrNO3S2/c14-10-4-1-2-6-13(10)20(17,18)15-8-7-11(16)12-5-3-9-19-12/h1-6,9,11,15-16H,7-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BAGXUUYPRIACCD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)S(=O)(=O)NCCC(C2=CC=CS2)O)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14BrNO3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.